molecular formula C12H11FN2OS B4734868 2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine

2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine

Cat. No. B4734868
M. Wt: 250.29 g/mol
InChI Key: XWAGDHJBBMDBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including DNA polymerase, RNA polymerase, and protein kinase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the concentration and duration of exposure. At low concentrations, it has been shown to inhibit the growth of cancer cells and fungi. At high concentrations, it can induce apoptosis and cell death. It has also been shown to affect the expression of various genes and proteins involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine in lab experiments include its high potency, selectivity, and ease of synthesis. However, its limitations include its potential toxicity, instability, and lack of specificity towards certain enzymes and proteins.

Future Directions

For the research on 2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine include the development of more potent and selective derivatives, the identification of new targets for its activity, and the investigation of its potential applications in other fields, such as agriculture and materials science. Additionally, more studies are needed to understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in medicinal chemistry, biochemistry, and pharmacology make it an attractive target for further research. However, its potential toxicity and lack of specificity towards certain enzymes and proteins should be taken into consideration when designing experiments. With further research, this compound may prove to be a valuable tool for the development of novel drugs and therapies.

Scientific Research Applications

2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anticancer, antifungal, and antiviral activities. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, it has been studied for its potential as a drug target and as a lead compound for the development of novel drugs.

properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c13-10-4-1-2-5-11(10)16-8-9-17-12-14-6-3-7-15-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAGDHJBBMDBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCSC2=NC=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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